8-Chloro-5-fluoro-4-hydroxyquinoline-3-carboxylic acid
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Overview
Description
8-Chloro-5-fluoro-4-hydroxyquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of chlorine, fluorine, and hydroxyl groups attached to the quinoline ring system. The molecular formula is C10H5ClFNO3, and it has a molecular weight of 241.6 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-fluoro-4-hydroxyquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-5-fluoro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the quinoline ring system.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
8-Chloro-5-fluoro-4-hydroxyquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 8-Chloro-5-fluoro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion determination.
5,7-Dibromo-8-hydroxyquinoline: Exhibits significant anticancer activity.
Fluoroquinolones: A class of antibiotics with broad-spectrum antibacterial activity.
Uniqueness: 8-Chloro-5-fluoro-4-hydroxyquinoline-3-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms, which enhance its biological activity and chemical reactivity. This combination of substituents provides the compound with distinct properties that are not observed in other quinoline derivatives .
Properties
Molecular Formula |
C10H5ClFNO3 |
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Molecular Weight |
241.60 g/mol |
IUPAC Name |
8-chloro-5-fluoro-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO3/c11-5-1-2-6(12)7-8(5)13-3-4(9(7)14)10(15)16/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
LZPUCNVZDSVGRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C(=CN2)C(=O)O)Cl |
Origin of Product |
United States |
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